molecular formula C6H12S2 B1605956 2-Ethyl-1,3-dithiane CAS No. 6007-23-4

2-Ethyl-1,3-dithiane

Cat. No.: B1605956
CAS No.: 6007-23-4
M. Wt: 148.3 g/mol
InChI Key: MMCSAFCIQDJGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-dithiane is an organic compound with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.29 g/mol . It belongs to the class of 1,3-dithianes, which are six-membered rings containing two sulfur atoms at positions 1 and 3. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds.

Mechanism of Action

Target of Action

2-Ethyl-1,3-dithiane is a derivative of 1,3-dithianes, which are known to be versatile organic synthesis building blocks . They are commonly used as ‘umpolung’ reagents or acyl anion equivalents . The primary targets of this compound are carbonyl compounds, with which it can readily react .

Mode of Action

The anionic species of this compound, usually prepared by deprotonation with n-BuLi in THF at low temperatures, are able to react with many types of electrophiles . For 2-substituted-1,3-dithianes, deprotonation should sometimes be performed with t-BuLi and the reaction with electrophiles .

Biochemical Pathways

The specific heterocyclic reactivity of 1,4-dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

Pharmacokinetics

Its molecular weight is 148289 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of new carbon–carbon bonds . This can lead to the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of other chemicals can affect the rate and outcome of its reactions . .

Preparation Methods

2-Ethyl-1,3-dithiane can be synthesized through the reaction of 2-ethyl-1,3-propanedithiol with a carbonyl compound in the presence of a Brönsted or Lewis acid catalyst . Commonly used catalysts include p-toluenesulfonic acid and silica gel, which facilitate the formation of the dithiane ring. The reaction typically proceeds under mild conditions, offering high yields and ease of purification .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCSAFCIQDJGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334779
Record name 2-ethyl-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-23-4
Record name 2-ethyl-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-1,3-DITHIANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,3-dithiane
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1,3-dithiane
Reactant of Route 3
Reactant of Route 3
2-Ethyl-1,3-dithiane
Reactant of Route 4
Reactant of Route 4
2-Ethyl-1,3-dithiane
Reactant of Route 5
Reactant of Route 5
2-Ethyl-1,3-dithiane
Reactant of Route 6
Reactant of Route 6
2-Ethyl-1,3-dithiane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.